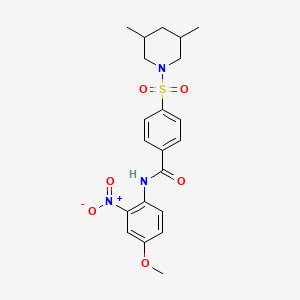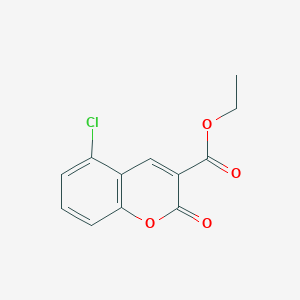![molecular formula C14H13BrFNO2 B2791136 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol CAS No. 1232786-40-1](/img/structure/B2791136.png)
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol has been used in a variety of scientific research applications. It has been used as a synthetic reagent in organic synthesis, as an analytical tool in spectroscopy and chromatography, and as a drug candidate in drug development studies. Additionally, the compound has been used in studies to investigate the structure and reactivity of organic molecules, as well as to study the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is not fully understood. However, it is believed that the compound exerts its effects by binding to certain receptors in the body, which then leads to changes in the activity of certain enzymes and other molecules. Additionally, the compound may also act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to have anti-inflammatory and anti-bacterial properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, the compound has been shown to have an effect on the central nervous system, as well as on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol in laboratory experiments include its low cost, its low toxicity, and its wide availability. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is not soluble in water and must be dissolved in an organic solvent before use. Additionally, the compound is sensitive to light and should be stored in a dark environment.
Future Directions
The future directions for the use of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol include further research into its mechanism of action, its biochemical and physiological effects, and its potential use as a drug candidate. Additionally, further research is needed to better understand the compound's solubility in various solvents, its stability under different conditions, and its potential interactions with other molecules. Additionally, further research is needed to develop new synthetic methods for the production of the compound, as well as to explore its potential applications in other areas, such as in the development of new materials.
Synthesis Methods
The synthesis of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is typically achieved through a two-step process. The first step involves the reaction of 4-bromo-2-chloro-4-methoxyphenyl-N-methyl-aminophenol with 3-fluoro-4-methoxyphenyl-N-methyl-aminophenol in an aqueous solution of sodium hydroxide. This reaction leads to the formation of the desired product, this compound. The second step involves the use of an acid catalyst to convert the product into its pure form.
properties
IUPAC Name |
4-bromo-2-[(3-fluoro-4-methoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUZNDHQOQNICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791053.png)




![N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2791064.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2791065.png)
![1-methyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791066.png)




![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B2791073.png)
![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride](/img/structure/B2791075.png)